molecular formula C41H66N6O6S B1677348 Mmad CAS No. 203849-91-6

Mmad

Numéro de catalogue B1677348
Numéro CAS: 203849-91-6
Poids moléculaire: 771.1 g/mol
Clé InChI: BLUGYPPOFIHFJS-UUFHNPECSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Demethyldolastatin 10, also known as Monomethyl Dolastatin 10, is a potent tubulin inhibitor derived from the marine natural product Dolastatin 10. It is a synthetic analog of Dolastatin 10, which was originally isolated from the Indian Ocean mollusk Dolabella auricularia. Demethyldolastatin 10 has shown significant antitumor activity and is used as a toxin payload in antibody-drug conjugates for targeted cancer therapy .

Applications De Recherche Scientifique

Demethyldolastatin 10 has a wide range of scientific research applications, including:

Mécanisme D'action

Demethyldolastatin 10 exerts its effects by inhibiting tubulin polymerization, which disrupts the formation of microtubules. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets of Demethyldolastatin 10 include tubulin, and it affects pathways involved in cell division and apoptosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Demethyldolastatin 10 involves multiple steps, including the coupling of various amino acid residues. One of the key steps is the stable oxime-ligation process, which produces nearly homogenous antibody-drug conjugates with a drug-to-antibody ratio of approximately 2.0 . The solubility of this compound in dimethyl sulfoxide is greater than 10 millimolar. To obtain a higher concentration, the compound can be warmed at 37°C for 10 minutes and/or shaken in an ultrasonic bath .

Industrial Production Methods

Industrial production of Demethyldolastatin 10 typically involves large-scale synthesis using the same synthetic routes as described above. The process ensures high purity and consistency, which is crucial for its use in antibody-drug conjugates .

Analyse Des Réactions Chimiques

Types of Reactions

Demethyldolastatin 10 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various derivatives of Demethyldolastatin 10, which can be used in further chemical modifications or as intermediates in the synthesis of more complex molecules .

Propriétés

IUPAC Name

(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30-,31-,32+,34-,35-,36-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUGYPPOFIHFJS-UUFHNPECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101010182
Record name Monomethylauristatin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101010182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

771.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203849-91-6
Record name Monomethylauristatin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101010182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mmad
Reactant of Route 2
Reactant of Route 2
Mmad
Reactant of Route 3
Mmad
Reactant of Route 4
Reactant of Route 4
Mmad
Reactant of Route 5
Reactant of Route 5
Mmad
Reactant of Route 6
Mmad

Q & A

Q1: What is MMAD and why is it important in aerosol science?

A1: this compound stands for mass median aerodynamic diameter. It is a crucial parameter for characterizing the size distribution of particles in an aerosol. This compound represents the aerodynamic diameter where 50% of the aerosol's mass is contained in particles smaller than that diameter, and 50% is contained in particles larger. Understanding this compound is critical for predicting aerosol behavior, including deposition patterns in the respiratory system, environmental transport, and efficacy of inhaled medications.

Q2: How does particle size, specifically this compound, influence the deposition of inhaled aerosols in the respiratory tract?

A2: Particle size, as represented by this compound, significantly impacts the deposition of inhaled aerosols in the respiratory tract. Larger particles (this compound > 5 μm) tend to deposit in the oropharyngeal region due to inertial impaction. [, ] Particles in the 2-5 μm range deposit primarily in the central airways (trachea and bronchi) by sedimentation. [, ] Smaller particles (< 2 μm) can reach the deep lung, depositing in the bronchioles and alveoli via Brownian diffusion. [, ] Optimizing this compound is crucial for ensuring targeted drug delivery to specific regions of the lungs. []

Q3: What methods are commonly used to measure the size distribution and this compound of aerosols?

A3: Several methods can determine the size distribution and this compound of aerosols. Cascade impaction is a widely used technique that separates particles based on their aerodynamic diameter as they impact on different stages of the impactor. [, , ] Other methods include time-of-flight analysis using instruments like the Aerodynamic Particle Sizer Spectrometer (APS) [, ] and laser diffraction techniques. [] The choice of method depends on factors such as the aerosol properties, required measurement range, and desired accuracy.

Q4: How does relative humidity affect the this compound of hygroscopic aerosols?

A4: Hygroscopic aerosols, like those produced by some inhalers, grow in size with increasing humidity due to water vapor condensation on the particles. [, ] This growth can substantially increase the this compound, affecting the aerosol's deposition pattern in the respiratory tract. [] For instance, the this compound of cromolyn sodium powder dispersed by a Spinhaler® significantly increased with rising humidity. []

Q5: How does the use of a spacer device impact the this compound and deposition of aerosols from pressurized metered-dose inhalers (pMDIs)?

A5: Spacer devices attached to pMDIs can improve drug delivery to the lungs by modifying the aerosol characteristics. They allow the propellant to evaporate before inhalation, reducing initial droplet size and this compound. [] Spacers also decrease the velocity of the aerosol, minimizing oropharyngeal deposition and increasing the fraction of drug reaching the lower airways. [] Studies on betamethasone valerate and triamcinolone acetonide pMDI formulations demonstrated that incorporating a spacer device effectively reduced this compound to less than 4.7 μm and increased the fine particle fraction (FPF). []

Q6: Can the choice of nebulizer and compressor combination influence the this compound and delivery efficiency of nebulized medications?

A6: Yes, the choice of nebulizer and compressor combination significantly influences the this compound and delivery efficiency of nebulized medications. Different nebulizer designs and operating pressures can produce aerosols with varying particle size distributions and output volumes. [] The pressure-flow characteristics of the compressor also impact the nebulizer's performance. [] Using mismatched nebulizers and compressors can lead to suboptimal drug delivery and treatment outcomes. []

Q7: Can you provide an example of a dry-powder formulation for inhalation and its characteristics related to this compound?

A7: A dry-powder formulation of nanocrystalline camptothecin (CPT) was developed for inhalation delivery as a potential lung cancer treatment. [] CPT nanocrystals, with an approximate diameter of 120 nm, were spray-dried with dextran, creating particles suitable for lung deposition. [] This formulation achieved an this compound of 2.7 μm and a fine particle fraction (FPF) of 78%, indicating efficient delivery to the deep lung. []

Q8: How can computational chemistry and modeling be applied in understanding and predicting this compound?

A8: Computational chemistry and modeling can help understand the factors influencing this compound and predict the behavior of aerosol particles. Molecular dynamics simulations can investigate the interactions between drug particles, excipients, and solvents during aerosol generation. [] Computational fluid dynamics (CFD) models can simulate aerosol flow and deposition patterns in the respiratory tract, taking into account particle size distribution and breathing parameters. [] These tools facilitate the design and optimization of inhalation formulations with desired this compound characteristics for targeted drug delivery. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.